molecular formula C14H30N2O2 B14529812 2-[(2-Aminoethyl)amino]dodecanoic acid CAS No. 62796-62-7

2-[(2-Aminoethyl)amino]dodecanoic acid

Cat. No.: B14529812
CAS No.: 62796-62-7
M. Wt: 258.40 g/mol
InChI Key: KRTJTTKNIYZETF-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)amino]dodecanoic acid is a compound that belongs to the class of ω-amino fatty acids. It is a derivative of dodecanoic acid, where one of the terminal amino hydrogens has been replaced by an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminoethyl)amino]dodecanoic acid can be achieved through a series of chemical reactions. One common method involves the hydrogenation of cis-12,13-epoxystearic acid, followed by oxidation with periodic acid to yield 12-oxododecanoic acid. The oxo-acid is then reacted with hydroxylamine hydrochloride to form 12-oxododecanoic acid oxime, which is subsequently reduced to produce 12-aminododecanoic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction sequences as described above. The process is optimized for higher yields and purity, often involving catalytic hydrogenation and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoethyl)amino]dodecanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo-acids, reduced amino acids, and substituted derivatives of this compound .

Scientific Research Applications

2-[(2-Aminoethyl)amino]dodecanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)amino]dodecanoic acid involves its interaction with specific molecular targets and pathways. It can act as a Bronsted base, accepting a hydron from a donor, and as a Bronsted acid, donating a hydron to an acceptor. These interactions are crucial for its biological activity and its role in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Aminoethyl)amino]dodecanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its dual amino groups provide versatility in substitution reactions, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

62796-62-7

Molecular Formula

C14H30N2O2

Molecular Weight

258.40 g/mol

IUPAC Name

2-(2-aminoethylamino)dodecanoic acid

InChI

InChI=1S/C14H30N2O2/c1-2-3-4-5-6-7-8-9-10-13(14(17)18)16-12-11-15/h13,16H,2-12,15H2,1H3,(H,17,18)

InChI Key

KRTJTTKNIYZETF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)O)NCCN

Origin of Product

United States

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